

# Efavirenz-13C6 chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Efavirenz-13C6 |           |
| Cat. No.:            | B15557931      | Get Quote |

## Efavirenz-13C6: A Technical Overview for Researchers

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely employed as a component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) type 1.[1] Its isotopically labeled form, **Efavirenz-13C6**, in which six carbon atoms are replaced with the stable isotope <sup>13</sup>C, serves as a critical internal standard for pharmacokinetic studies and therapeutic drug monitoring, enabling precise quantification in biological matrices through mass spectrometry-based methods.[2][3] This document provides a detailed technical guide on the chemical properties, mechanism of action, and relevant experimental protocols for **Efavirenz-13C6**.

## **Chemical Structure and Physicochemical Properties**

**Efavirenz-13C6** is structurally identical to Efavirenz, with the exception of the six carbon atoms in the benzoxazinone ring system, which are substituted with <sup>13</sup>C isotopes. This labeling provides a distinct mass signature for mass spectrometry without altering the chemical behavior of the molecule.

Chemical Name: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-13C6[3][4]



Table 1: Physicochemical Data for Efavirenz-13C6

| Property          | Value                                                                                       | Source(s) |
|-------------------|---------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>8</sub> <sup>13</sup> C <sub>6</sub> H <sub>9</sub> ClF <sub>3</sub> NO <sub>2</sub> | [3]       |
| Molecular Weight  | 321.60 g/mol                                                                                |           |
| 321.63 g/mol      | [5][6]                                                                                      |           |
| 325.66 g/mol      | [2]                                                                                         | -         |
| Monoisotopic Mass | 321.0475197 Da                                                                              | [5]       |
| CAS Number        | 1261394-62-0                                                                                | [2][7][6] |
| Parent Drug CAS   | 154598-52-4                                                                                 | [2][8]    |
| Appearance        | White to slightly pink crystalline powder                                                   | [9]       |
| Solubility        | Practically insoluble in water (<10 μg/mL)                                                  | [9]       |

### **Mechanism of Action**

Efavirenz is a highly potent and specific non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates.[1][10]

#### The mechanism involves:

- Allosteric Binding: Efavirenz binds to a hydrophobic pocket on the HIV-1 RT enzyme, distinct from the active site. This is known as the NNRTI pocket.[9][11]
- Conformational Change: This binding induces a conformational change in the enzyme, altering the structure of the catalytic site.[11]
- Inhibition of Transcription: The distorted active site is unable to catalyze the conversion of viral RNA into DNA, thereby halting the viral replication process.[1][11]



This mechanism is specific to HIV-1 RT; Efavirenz shows no significant activity against HIV-2 RT or human DNA polymerases.[10][12]



Click to download full resolution via product page

Efavirenz's allosteric inhibition of HIV-1 reverse transcriptase.

## **Experimental Protocols Synthesis and Purification of Efavirenz**

The synthesis of Efavirenz has been streamlined over the years. A concise, semi-continuous flow synthesis has been developed, representing the shortest route to the drug.[13] A common final step in many synthetic routes is the cyclization of the amino alcohol precursor.

Protocol: Cyclization using Triphosgene[14][15]

• Objective: To cyclize (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol to form Efavirenz.



#### Materials:

- (S)-Amino alcohol precursor
- Triphosgene
- Tetrahydrofuran (THF)
- n-Heptane
- Aqueous sodium bicarbonate (5%)

#### Procedure:

- Dissolve the (S)-amino alcohol precursor in a mixture of n-heptane and THF.
- Cool the mixture to a temperature between -10°C and 0°C.
- Separately, dissolve triphosgene in THF.
- Add the triphosgene solution dropwise to the cooled amino alcohol solution over approximately 1 hour, maintaining the temperature below 0°C.
- After the addition is complete, add methanol and stir for 30 minutes.
- Add n-heptane and remove a portion of the solvent under vacuum.
- Add fresh n-heptane and THF to the reaction mass.
- Add 5% aqueous sodium bicarbonate and stir the mixture for 2 hours at room temperature.
- Separate the organic layer and wash it with deionized water.
- Concentrate the organic layer and crystallize the residue from n-heptane to yield pure Efavirenz.
- Purification: The obtained Efavirenz can be subjected to further recrystallization to achieve high chemical (>99.7%) and chiral (>99.9%) purity.[14]



## Quantification of Efavirenz in Human Plasma by RP-HPLC

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying Efavirenz in plasma, for which **Efavirenz-13C6** would be the ideal internal standard when using LC-MS detection.

Objective: To develop and validate a method for the determination of Efavirenz in plasma samples.[16][17][18]

- Instrumentation & Reagents:
  - HPLC system with UV detector
  - C8 or C18 analytical column (e.g., X-Bridge® C8, 5 μm, 4.6×250 mm)[17]
  - Mobile Phase: Methanol or a mixture of Acetonitrile and Phosphate Buffer[16][17][18]
  - Diluent: Tert-butyl methyl ether[17]
  - Extraction Solvent: Ethyl acetate[16]
  - Internal Standard: Efavirenz-13C6 (for LC-MS) or another suitable compound like Indapamide (for HPLC-UV)[18]

#### Procedure:

- Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add the internal standard (Efavirenz-13C6). b. Add ethyl acetate as the extraction solvent. c. Vortex the mixture to ensure thorough mixing. d. Centrifuge to separate the organic and aqueous layers. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
  - Column: X-Bridge® C8 (4.6×250 mm, 5 μm)[17]
  - Mobile Phase: Methanol[17]







Flow Rate: 0.8 mL/min[17]

Detection Wavelength: 252 nm[17] (or 247 nm)[16][18]

Injection Volume: 10 μL[17]

 Analysis: a. Inject the prepared sample into the HPLC system. b. Record the chromatogram and determine the retention times and peak areas for Efavirenz and the internal standard. c. Construct a calibration curve using standards of known concentrations to quantify the Efavirenz concentration in the plasma sample.





Click to download full resolution via product page

Workflow for Efavirenz quantification in plasma via RP-HPLC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Efavirenz 13C6 | CAS No- 1261394-62-0 | Simson Pharma Limited [simsonpharma.com]
- 5. Efavirenz-13C6 | C14H9ClF3NO2 | CID 49849428 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. vivanls.com [vivanls.com]
- 8. Efavirenz-13C6 Acanthus Research [acanthusresearch.com]
- 9. Efavirenz Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. A concise flow synthesis of efavirenz PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2009133538A1 Process for the preparation of efavirenz Google Patents [patents.google.com]
- 15. US20120108809A1 Process for preparation of efavirenz Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 18. ijpras.com [ijpras.com]
- To cite this document: BenchChem. [Efavirenz-13C6 chemical structure and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15557931#efavirenz-13c6-chemical-structure-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com